REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[C:6]([N+:12]([O-])=O)[C:5]=1Cl.C([O-])=O.[NH4+]>C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[C:6]([NH2:12])[CH:5]=1 |f:1.2|
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Name
|
2-Chloro-5-fluoro-4-methyl-3-nitro-benzoic acid methyl ester
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Quantity
|
53 g
|
Type
|
reactant
|
Smiles
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COC(C1=C(C(=C(C(=C1)F)C)[N+](=O)[O-])Cl)=O
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
9 g
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Type
|
catalyst
|
Smiles
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[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction was filtered through celite and filtrate
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Type
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CUSTOM
|
Details
|
evaporated to a solid
|
Type
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DISSOLUTION
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Details
|
This solid residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
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Type
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EXTRACTION
|
Details
|
The separated aqueous layer was further extracted with dichloromethane (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organics dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
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Details
|
Further 5% Pd/C (9 g) and ammonium formate (80 g) were added
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Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with further ethanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was further extracted with dichloromethane (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C(=C1)F)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |